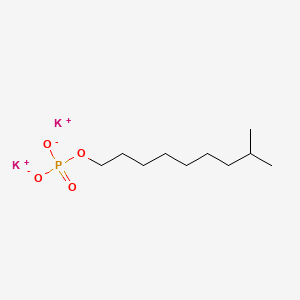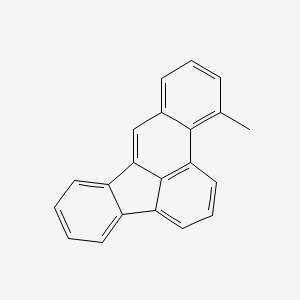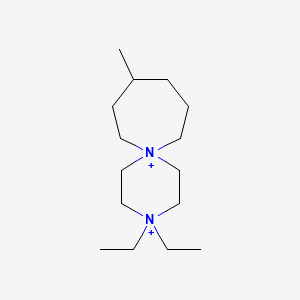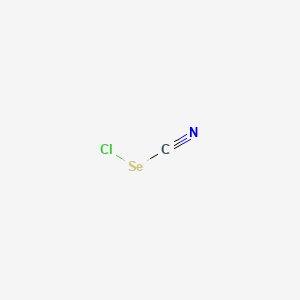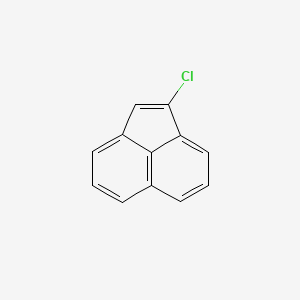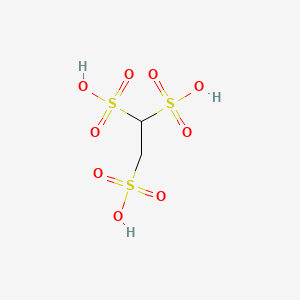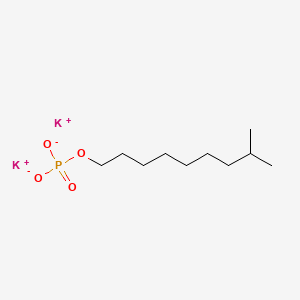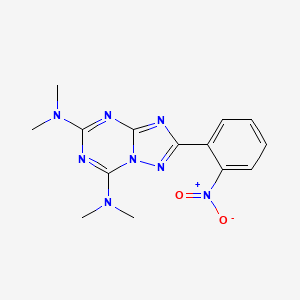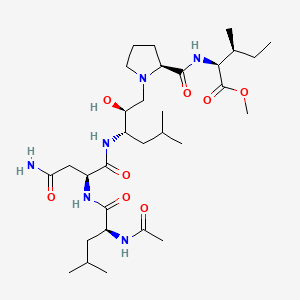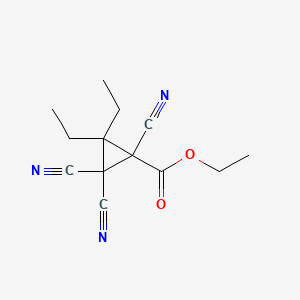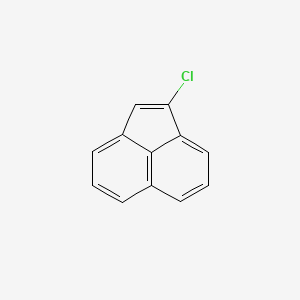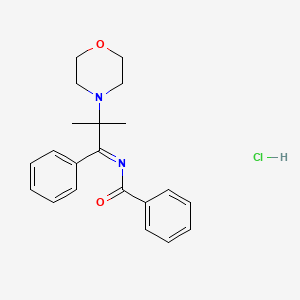
Androstenediol, methyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of androstenediol, methyl typically involves the methylation of androstenediol. One common method is the reduction of dehydroepiandrosterone (DHEA) to androstenediol, followed by methylation at the 17α position. The reaction conditions often involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound can involve microbial transformation processes. For example, engineered strains of Mycobacterium can convert phytosterols into steroidal intermediates, which can then be chemically modified to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Androstenediol, methyl undergoes various chemical reactions, including:
Oxidation: Conversion to androstenedione, methyl.
Reduction: Conversion to testosterone, methyl.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Androstenedione, methyl.
Reduction: Testosterone, methyl.
Substitution: Various halogenated derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Androstenediol, methyl has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its role in hormone regulation and its effects on cellular processes.
Medicine: Investigated for its potential in hormone replacement therapy and as a performance-enhancing drug.
Industry: Utilized in the production of steroidal pharmaceuticals
Wirkmechanismus
Androstenediol, methyl exerts its effects by acting as a precursor to testosterone and estrogen. It is converted to these hormones through enzymatic reactions involving 17-hydroxysteroid dehydrogenases and 3-hydroxysteroid dehydrogenases. These enzymes facilitate the reduction and oxidation of specific functional groups on the steroid backbone, leading to the formation of active hormones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Androstenediol: The parent compound, less potent in its androgenic and estrogenic effects.
Androstenedione: Another intermediate in testosterone and estrogen biosynthesis, with different metabolic pathways.
Testosterone: The primary male sex hormone, more potent in its androgenic effects.
Dehydroepiandrosterone (DHEA): A precursor to androstenediol, with broader physiological roles
Uniqueness
Androstenediol, methyl is unique due to its enhanced oral bioavailability and potency compared to its parent compound, androstenediol.
Eigenschaften
CAS-Nummer |
1427208-18-1 |
|---|---|
Molekularformel |
C20H32O2 |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
(3S,8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H32O2/c1-18(22)10-11-19(2)13(12-18)4-5-14-15-6-7-17(21)20(15,3)9-8-16(14)19/h4,14-17,21-22H,5-12H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1 |
InChI-Schlüssel |
KHLDXKQAXIZYBF-RBZZARIASA-N |
Isomerische SMILES |
C[C@@]1(CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4O)C)C)O |
Kanonische SMILES |
CC1(CCC2(C3CCC4(C(C3CC=C2C1)CCC4O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


